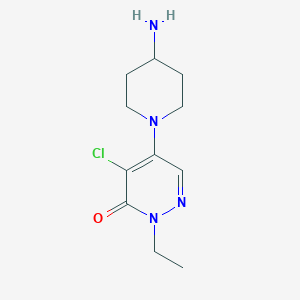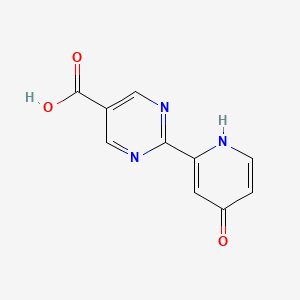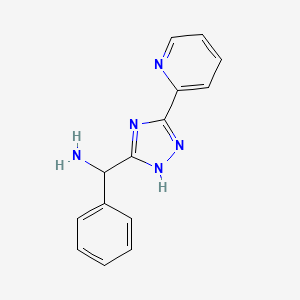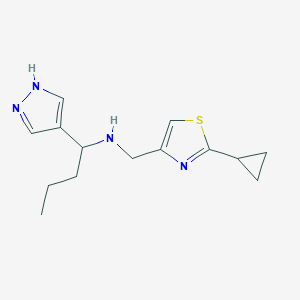
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminopiperidine group, a chlorine atom, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Aminopiperidine Group: The aminopiperidine group can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the pyridazine ring.
Chlorination and Ethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorine and aminopiperidine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridazine derivatives with new functional groups replacing the chlorine or aminopiperidine groups.
Wissenschaftliche Forschungsanwendungen
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its interaction with various biomolecules.
Industrial Applications: Used in the development of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine group can form hydrogen bonds and electrostatic interactions with active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-ethylpyridazine: Lacks the aminopiperidine group, resulting in different chemical and biological properties.
5-(4-Methylpiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an amino group on the piperidine ring.
5-(4-Aminopiperidin-1-yl)-2-ethylpyridazin-3(2H)-one: Lacks the chlorine atom, affecting its reactivity and interactions.
Uniqueness
5-(4-Aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminopiperidine and chlorine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H17ClN4O |
|---|---|
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
5-(4-aminopiperidin-1-yl)-4-chloro-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C11H17ClN4O/c1-2-16-11(17)10(12)9(7-14-16)15-5-3-8(13)4-6-15/h7-8H,2-6,13H2,1H3 |
InChI-Schlüssel |
MOWDGLLJTCUSOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(C=N1)N2CCC(CC2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)












![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
